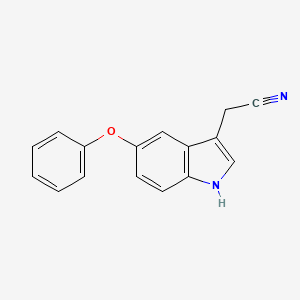

3-Cyanomethyl-5-phenoxyindole

Description

The Indole (B1671886) Scaffold as a Foundation in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery and medicinal chemistry. smolecule.comevitachem.com Its structural versatility and ability to interact with a wide array of biological targets have solidified its importance in the development of therapeutic agents across numerous disease areas. smolecule.com The indole moiety is a key component in many natural products, alkaloids, and pharmaceuticals, underscoring its biological relevance.

The significance of the indole framework is exemplified by its presence in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, which plays a crucial role in regulating mood, sleep, and appetite. smolecule.com Furthermore, a vast number of synthetic indole derivatives have been developed, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Marketed drugs such as the anti-inflammatory indomethacin (B1671933) and the anticancer agent vincristine (B1662923) feature the indole core, highlighting its successful application in clinical practice. smolecule.com

The chemical reactivity of the indole ring allows for functionalization at various positions, enabling the fine-tuning of a compound's physicochemical and biological properties. This adaptability makes the indole scaffold a valuable starting point for the design of new drugs with improved efficacy and selectivity. smolecule.com

Positioning of 3-Cyanomethyl-5-phenoxyindole within Contemporary Heterocyclic Chemistry Research

This compound emerges as a compound of interest at the intersection of several key areas of contemporary heterocyclic chemistry. Its structure is characterized by three main components: the core indole scaffold, a cyanomethyl group at the 3-position, and a phenoxy substituent at the 5-position. Each of these features contributes to its unique chemical character and potential for biological activity.

The substitution at the 3-position of the indole ring is a well-established strategy in medicinal chemistry for generating compounds with diverse pharmacological profiles. The cyanomethyl group, in particular, is a versatile functional group that can participate in various chemical transformations. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a gateway to a wide range of derivatives.

Overview of Advanced Research Themes for the Compound and Its Derivatives

The primary area of advanced research for this compound and its derivatives appears to be in the field of neurodegenerative diseases. Preliminary studies suggest that this compound may possess neuroprotective properties. Research is reportedly focused on its potential to mitigate oxidative stress and inhibit the aggregation of amyloid-beta plaques, which are pathological hallmarks of Alzheimer's disease.

The exploration of this compound as a scaffold for the development of new therapeutic agents is an active area of investigation. Its derivatives are being synthesized and evaluated for their biological activity, with the aim of identifying compounds with enhanced potency and more favorable pharmacokinetic profiles. The cyanomethyl group serves as a key handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship.

Future research directions will likely involve a more in-depth elucidation of the mechanism of action of this compound and its derivatives at the molecular level. This could include identifying specific protein targets and signaling pathways that are modulated by these compounds. Such studies will be crucial for validating their therapeutic potential and guiding the future design of more effective drugs for neurodegenerative and other disorders.

Chemical Compound Data

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₆H₁₂N₂O |

| Molecular Weight | 248.28 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C3CC#N |

| InChI Key | SZYSYGLSTOEHTA-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-(5-phenoxy-1H-indol-3-yl)acetonitrile |

InChI |

InChI=1S/C16H12N2O/c17-9-8-12-11-18-16-7-6-14(10-15(12)16)19-13-4-2-1-3-5-13/h1-7,10-11,18H,8H2 |

InChI Key |

SZYSYGLSTOEHTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C3CC#N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Cyanomethyl 5 Phenoxyindole and Analogues

Strategies for Indole (B1671886) Core Construction Relevant to Functionalized Systems

The formation of the indole nucleus is a foundational step for which numerous methods have been developed over more than a century. researchgate.net These strategies range from historic name reactions to modern transition-metal-catalyzed processes, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Several classical methods remain cornerstones of indole synthesis, though often with modern modifications to improve yields and broaden applicability. mdpi.comchemijournal.com

The Fischer indole synthesis , discovered in 1883, is a robust reaction that forms an indole from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgbhu.ac.in For a 3,5-disubstituted indole, this would involve the reaction of a (4-phenoxyphenyl)hydrazine (B103516) with a suitable carbonyl compound. A significant drawback, however, is that the use of unsymmetrical ketones can lead to a mixture of isomeric products. nih.gov

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base. bhu.ac.inwikipedia.org This method is generally limited to simpler indoles due to the harsh conditions required (200–400 °C). wikipedia.org However, modern variations using organolithium bases or a combination of LiN(SiMe₃)₂ and CsF have been developed to allow for milder conditions and greater functional group tolerance, making the synthesis of N-methyl-2-arylindoles more accessible. organic-chemistry.org A modified, one-pot Madelung approach has also been developed for synthesizing 3-cyano-1,2-disubstituted indoles from N-(o-tolyl)benzamides, demonstrating its utility for introducing the cyano functionality. nih.govacs.org

The Larock indole synthesis is a highly versatile and powerful method that constructs 2,3-disubstituted indoles via a palladium-catalyzed annulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgub.edu A key advantage of the Larock synthesis is its high regioselectivity, where the bulkier substituent of the alkyne typically ends up at the C2 position of the indole. ub.edu The reaction tolerates a wide range of functional groups and does not necessarily require a protecting group on the aniline (B41778) nitrogen. nih.gov This method has been successfully applied to the synthesis of complex tryptophan derivatives from o-bromoanilines. nih.gov

| Synthetic Approach | Starting Materials | Typical Conditions | Key Advantages | Limitations |

|---|---|---|---|---|

| Fischer Synthesis | Substituted Phenylhydrazine + Aldehyde/Ketone | Brønsted or Lewis acids (HCl, H₂SO₄, ZnCl₂), heat. wikipedia.org | Economical, one-step process, readily available starting materials. thieme.de | Harsh conditions, potential for isomeric mixtures with unsymmetrical ketones. nih.gov |

| Madelung Synthesis | N-acyl-o-toluidine derivative | Strong base (e.g., NaNH₂, KOtBu) at high temperatures (200-400°C). wikipedia.org | Good for certain 2-substituted indoles. Milder variants improve scope. organic-chemistry.org | Vigorous reaction conditions, limited functional group tolerance in classical version. bhu.ac.inwikipedia.org |

| Larock Synthesis | o-haloaniline + Disubstituted alkyne | Pd(0) or Pd(II) catalyst, base (e.g., Na₂CO₃), often with LiCl. wikipedia.orgub.edu | High regioselectivity, broad functional group tolerance, versatile. wikipedia.orgnih.gov | Requires halogenated aniline and specific alkyne precursors. |

Transition metal catalysis has revolutionized indole synthesis, enabling the construction of the heterocyclic core through efficient C-C and C-N bond-forming reactions. sioc-journal.cnmdpi.com Palladium is a commonly used catalyst, particularly in reactions involving the Sonogashira coupling of 2-haloanilines with terminal alkynes, followed by cyclization. mdpi.comthieme-connect.com Catalytic systems based on copper, rhodium, and cobalt have also been developed for intramolecular C-H functionalization to form the indole ring. mdpi.comrsc.org For instance, cobalt(III)-catalyzed intramolecular C-H alkenylation of ortho-alkenylanilines provides an effective route to indoles. mdpi.com These methods often offer high efficiency and atom economy for creating functionalized indole scaffolds. sioc-journal.cn

In recent years, electrochemical and photoredox catalysis have emerged as powerful and sustainable tools for organic synthesis. researchgate.net These methods often proceed under mild, room-temperature conditions, avoiding the need for harsh reagents or high temperatures.

Electrochemical synthesis can generate reactive N-radicals from anilines, which then undergo cyclization to form the indole ring. rsc.org This strategy allows for the controllable synthesis of functionalized indolines and indoles without the use of external oxidants or transition metals. rsc.orgorganic-chemistry.org For example, a divergent synthetic method using electrochemistry allows for selective access to highly substituted indoles by fine-tuning the acidity of amide precursors. nih.gov

Photoredox catalysis utilizes visible light to initiate chemical transformations. nih.gov This approach has been applied to the synthesis of indoles through a combined palladium- and photoredox-catalyzed C-H olefination of aromatic enamines. nih.gov A mild, photoredox version of the Fischer indole synthesis has also been reported, overcoming some of the limitations of the classical thermal method. thieme.de Furthermore, photoredox catalysis can be used to generate radicals for cascade cyclization reactions, leading to complex indole-fused heterocycles. unimi.it

Regioselective Installation and Functionalization of the Cyanomethyl Group at C3

Once the indole core is formed, or during its construction, the cyanomethyl group (-CH₂CN) must be installed at the C3 position. The C3 position of indole is inherently nucleophilic, making it a common site for electrophilic substitution. researchgate.net

Direct C-H functionalization is an attractive strategy for installing the cyanomethyl group, as it avoids the need for pre-functionalized substrates. A prominent method is the visible-light-promoted direct C3-H cyanomethylation . This reaction uses a photocatalyst, such as Ir(ppy)₃, and bromoacetonitrile (B46782) as the cyanomethyl radical source under mild conditions. nih.govacs.org This approach has proven effective for a range of indole substrates, affording 3-cyanomethylindoles in good yields. acs.orgescholarship.org

Another strategy is the palladium-catalyzed direct C3-cyanation , which uses acetonitrile (B52724) as a readily available and greener cyanide source. rsc.org Older, classical methods also exist, such as the displacement of the dimethylamino group from gramine (B1672134) (3-(dimethylaminomethyl)indole) with a cyanide anion, a reaction that proceeds slowly but gives high yields. bhu.ac.in

| Cyanomethylation Method | Reagents & Conditions | Mechanism | Key Features |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Indole, bromoacetonitrile, photocatalyst (e.g., Ir(ppy)₃), visible light. acs.org | Radical mechanism involving a cyanomethyl radical. nih.gov | Mild conditions, high efficiency, good functional group tolerance. acs.org |

| Palladium-Catalyzed C-H Functionalization | Indole, acetonitrile (cyanide source), Pd catalyst. rsc.org | Transition-metal-catalyzed C-H activation and C-CN bond cleavage. rsc.org | Uses acetonitrile as a green and available cyanide source. |

| Displacement from Gramine | Gramine, cyanide salt (e.g., KCN). bhu.ac.in | Nucleophilic substitution. bhu.ac.in | Classical method, slow reaction but can give high yields. |

The cyanomethyl group can also play a role in the synthesis of indole analogues by acting as a directing group to control regioselectivity. When the cyanomethyl group is attached to the indole nitrogen (forming an N-cyanomethylindole), it can direct C-H functionalization to the otherwise less reactive C2 position. A ruthenium(II)-catalyzed C2-alkenylation of indoles has been developed that employs the N-cyanomethyl group as a directing group. sioc-journal.cn This strategy allows for the site-selective installation of various alkene partners at the C2 position, providing a novel method for creating biologically relevant and structurally diverse indole compounds. sioc-journal.cn This directing group strategy is a powerful tool for achieving functionalization patterns that are difficult to access through the inherent reactivity of the indole ring alone. chim.itnih.gov

Synthetic Routes to Cyanomethyl-Substituted Indole Precursors

The introduction of a cyanomethyl group at the C3 position of the indole core is a critical step in the synthesis of 3-cyanomethyl-5-phenoxyindole. This functional group is not only a key structural feature but also a versatile handle for further chemical transformations, such as conversion to primary amines, amides, carboxylic acids, and other heterocyclic systems. nih.gov

Several methods have been developed for the C3-cyanomethylation of indoles. A common approach involves the direct alkylation of indole with a cyanomethylating agent like bromoacetonitrile. nih.gov This reaction typically proceeds under basic conditions to deprotonate the indole nitrogen, enhancing its nucleophilicity for attack on the electrophilic cyanomethyl source.

Alternatively, visible-light photocatalysis has emerged as a mild and efficient method for the C3-cyanomethylation of indoles. nih.gov This strategy often utilizes a photocatalyst, such as Ir(ppy)3, to activate a cyanomethyl radical source like bromoacetonitrile, which then reacts with the indole. nih.gov This method offers advantages in terms of its mild reaction conditions and tolerance of various functional groups. nih.gov

Another strategy for introducing the cyanomethyl group involves a copper-mediated C3-cyanation of indoles. One such method utilizes a combination of an amine (like N,N,N',N'-tetramethylethane-1,2-diamine) and ammonium (B1175870), with oxygen as a clean oxidant. rsc.org In this process, an iminium ion intermediate is formed, which is then attacked by the indole. Subsequent hydrolysis and reaction with ammonium yield the 3-cyanoindole. rsc.org

The cyanomethyl group can also serve as a directing group in certain reactions. For instance, a ruthenium-catalyzed C2-alkenylation of indoles has been developed using a cyanomethyl group at the N1 position as a directing group, which can be later removed. sioc-journal.cn

Introduction of the Phenoxy Moiety at C5

The formation of the C5-phenoxy ether linkage is another pivotal transformation in the synthesis of the target molecule. This can be achieved through several robust methods, primarily centered around transition-metal-catalyzed cross-coupling reactions.

The Ullmann condensation is a classic and widely used method for the formation of diaryl ether bonds. scispace.comnih.gov This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst, often at elevated temperatures. scispace.com For the synthesis of 5-phenoxyindole, this would entail the reaction of a 5-haloindole (e.g., 5-bromoindole) with phenol or a phenoxide salt. The reaction conditions, including the choice of copper source, ligand, base, and solvent, are crucial for achieving good yields. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has also been adapted for C-O bond formation. wikipedia.orgorganic-chemistry.org This method offers milder reaction conditions and often a broader substrate scope compared to the traditional Ullmann reaction. The use of specific phosphine (B1218219) ligands is key to the success of these couplings, enabling the efficient formation of aryl ethers from aryl halides and alcohols or phenols. wikipedia.org This reaction can be applied to the synthesis of 5-phenoxyindole by coupling a 5-haloindole with phenol in the presence of a palladium catalyst and a suitable ligand.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Substrates |

| Ullmann Condensation | CuI, Cu2O | Often ligand-free or with simple ligands like bipyridyl | K2CO3, Cs2CO3 | DMF, DMSO | Aryl halides, phenols |

| Buchwald-Hartwig C-O Coupling | Pd(OAc)2, Pd2(dba)3 | Phosphine ligands (e.g., BINAP, DPPF) | NaOtBu, K3PO4 | Toluene, Dioxane | Aryl halides, phenols, alcohols |

The synthesis of 5-phenoxyindole often proceeds through a halogenated indole intermediate, such as 5-bromoindole (B119039) or 5-iodoindole. These intermediates are readily prepared and serve as excellent electrophilic partners in cross-coupling reactions. The choice of halogen can influence the reactivity, with iodides generally being more reactive than bromides.

The phenoxylation step involves the reaction of the 5-haloindole with phenol in the presence of a suitable catalyst and base. In the context of the Ullmann reaction, a copper catalyst facilitates the coupling. For the Buchwald-Hartwig reaction, a palladium catalyst and a phosphine ligand are employed. The base plays a crucial role in deprotonating the phenol to generate the more nucleophilic phenoxide.

Convergent and Divergent Synthetic Pathways to Multisubstituted Indoles

The synthesis of this compound can be approached through both convergent and divergent strategies.

A convergent synthesis would involve the separate synthesis of two key fragments: a 3-cyanomethylindole precursor and a phenoxy-containing building block. These two fragments would then be coupled in a later step. For example, one could synthesize 3-cyanomethylindole and then introduce the phenoxy group at the C5 position via a cross-coupling reaction.

A divergent synthesis would start from a common indole intermediate that is subsequently functionalized at different positions. For instance, one could begin with a 5-haloindole, introduce the phenoxy group at C5, and then perform a C3-cyanomethylation. This approach allows for the generation of a library of analogs by varying the substituents introduced in the later steps.

Multicomponent reactions offer a powerful tool for the rapid assembly of highly substituted indoles in a single pot. nih.gov For example, a palladium-catalyzed three-component reaction involving an o-bromoiodoarene, a primary amine, and a ketone or aldehyde can lead to the formation of a highly substituted indole. nih.gov This strategy combines a Buchwald-Hartwig amination and an arene-alkene coupling in one pot. nih.gov

Stereoselective and Enantioselective Synthesis of Chiral Analogues

While this compound itself is not chiral, the development of stereoselective and enantioselective methods for the synthesis of its analogs is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit different biological activities.

The introduction of a chiral center can be achieved at various stages of the synthesis. For example, if the cyanomethyl group is further elaborated into a more complex side chain with a stereocenter, an asymmetric synthesis would be required. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Palladium-catalyzed cascade reactions have been employed for the regio- and stereoselective synthesis of poly-substituted heterocyclic systems. beilstein-journals.org For instance, the cascade cyclocarbopalladation of propargylic amides followed by a Suzuki-Miyaura coupling can lead to the formation of tetrasubstituted dihydroisoquinolinones with high regio- and stereoselectivity. beilstein-journals.org Similar strategies could potentially be adapted for the stereoselective synthesis of indole derivatives.

The development of enantioselective methods for the functionalization of the indole ring is an active area of research. This includes catalytic asymmetric additions to the indole nucleus and the use of chiral starting materials derived from the chiral pool.

Chemical Reactivity and Transformations of 3 Cyanomethyl 5 Phenoxyindole

Reactivity of the Indole (B1671886) Nitrogen (N1) and Derivatization Strategies

The nitrogen atom (N1) of the indole ring in 3-Cyanomethyl-5-phenoxyindole retains the characteristic reactivity of a secondary amine, albeit with reduced basicity due to the aromaticity of the pyrrole (B145914) ring. wikipedia.org Its lone pair of electrons is delocalized into the aromatic system, yet the N-H proton is sufficiently acidic to be removed by a suitable base, enabling a variety of derivatization strategies.

N-Alkylation and N-Arylation Reactions for Further Diversification

The deprotonated indole nitrogen acts as a potent nucleophile, readily participating in N-alkylation and N-arylation reactions. These transformations are fundamental for diversifying the core structure and modulating its physicochemical and biological properties.

N-Alkylation is typically achieved by treating the indole with an alkyl halide in the presence of a base. The choice of base and solvent is critical for reaction efficiency. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or potassium hydroxide (B78521) (KOH), often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). For instance, reaction with methyl iodide at elevated temperatures can introduce a methyl group at the N1 position. bhu.ac.in

N-Arylation introduces an aryl substituent onto the indole nitrogen, a common motif in pharmacologically active compounds. This is often accomplished through transition-metal-catalyzed cross-coupling reactions. Prominent methods include the Buchwald-Hartwig amination and the Ullmann condensation. These reactions typically involve reacting the indole with an aryl halide in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., NaH) | N-Alkyl-3-cyanomethyl-5-phenoxyindole |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-3-cyanomethyl-5-phenoxyindole |

| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | N-Aryl-3-cyanomethyl-5-phenoxyindole |

Formation of N-Protected or N-Functionalized Indoles

Protecting the indole nitrogen is a common strategy in multi-step syntheses to prevent unwanted side reactions and to sometimes influence the regioselectivity of subsequent transformations. bhu.ac.in A variety of protecting groups can be installed on the N1 position of this compound.

Common N-protecting groups for indoles include:

Boc (tert-butoxycarbonyl): Installed using di-tert-butyl dicarbonate (B1257347) (Boc)2O, typically with a base like 4-dimethylaminopyridine (B28879) (DMAP). It is readily removed under acidic conditions.

Ts (Tosyl): Introduced by reacting the indole with tosyl chloride (TsCl) in the presence of a base. This group is robust but can be cleaved under reductive conditions.

SEM (2-(Trimethylsilyl)ethoxymethyl): Added using SEM-Cl and a base. It offers stability to a wide range of conditions and can be removed with fluoride (B91410) ions.

These protecting groups can be selectively removed, allowing for further functionalization at the nitrogen atom or other positions on the indole ring.

Reactivity at the Indole C2 Position

In the indole ring, the C3 position is the most nucleophilic and typically the primary site for electrophilic attack. wikipedia.org However, in this compound, this position is already substituted, which directs further reactions towards the C2 position. chim.it

Electrophilic Substitution and Direct C-H Functionalization at C2

With the C3 position blocked, electrophilic substitution can occur at the C2 position, although this is generally less facile than at C3 in an unsubstituted indole. bhu.ac.inchim.it After the N-H proton, the C2-H is the next most acidic proton, and its removal via lithiation (e.g., with butyl lithium) on an N-protected indole generates a potent C2-nucleophile that can react with various electrophiles. wikipedia.org

Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying the indole core. For C3-substituted indoles, transition-metal-catalyzed reactions can selectively activate the C2-H bond, enabling the introduction of aryl, alkyl, or other functional groups. chim.it

In some cases, a substituent at C3 can migrate to the C2 position under strongly acidic conditions, such as with triflic acid, providing another route to 2-substituted indoles. jst.go.jp

Regioselective C(2)-Alkenylation Using the Cyanomethyl Directing Group

While the C3-cyanomethyl group primarily serves to block the C3 position, directing-group strategies are often employed to achieve high regioselectivity in C-H functionalization. In the broader context of indole chemistry, N-linked directing groups, including amides, have proven effective at directing transition metals to the C2 position. nih.govchemrxiv.org For instance, a 3-carboxamide group can direct iridium or rhodium catalysts to functionalize the C2 position. nih.gov

Although the C3-cyanomethyl group itself is not a classical directing group for C2-alkenylation, the principle of using a directing group is well-established. If the nitrogen of this compound were functionalized with a suitable directing group (e.g., a pyrimidyl group), regioselective C2-arylation has been shown to be highly effective. researchgate.net This highlights a potential two-step strategy where N-functionalization is followed by directed C-H activation at C2 to achieve specific substitution patterns.

Transformations Involving the Cyanomethyl Group at C3

The cyanomethyl group (-CH2CN) at the C3 position is a versatile functional handle that can undergo a variety of chemical transformations. Both the nitrile moiety and the adjacent methylene (B1212753) group are reactive sites.

The nitrile group can be transformed into several other important functional groups:

Reduction to an Amine: The nitrile can be reduced to a primary amine (-CH2CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., H2, Raney Nickel). This transformation provides access to tryptamine (B22526) derivatives.

Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields a carboxylic acid (-CH2COOH), producing an indole-3-acetic acid derivative.

Conversion to an Amide: Partial hydrolysis under controlled conditions can afford the corresponding amide (-CH2CONH2).

The methylene group (-CH2-) is activated by both the adjacent indole ring and the electron-withdrawing cyano group. This makes the methylene protons acidic and susceptible to deprotonation by a suitable base. The resulting carbanion can then react with various electrophiles, such as alkyl halides or aldehydes, allowing for the extension of the side chain at the C3 position.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Nitrile (-CN) | Reduction | LiAlH4 or H2/Catalyst | Primary Amine (-CH2NH2) |

| Nitrile (-CN) | Hydrolysis (full) | H3O+ or OH- | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Hydrolysis (partial) | Controlled H+ or OH- | Amide (-CONH2) |

| Methylene (-CH2-) | Alkylation | Base, then Alkyl Halide (R-X) | Substituted Methylene (-CHR-) |

Reactions of the Acetonitrile Moiety (e.g., Knoevenagel Condensations, Nitrile Hydrolysis)

The acetonitrile group (-CH₂CN) at the C3 position of the indole ring is a key site of reactivity. The methylene protons are activated by the adjacent electron-withdrawing nitrile group, rendering them acidic and susceptible to deprotonation by a base. This property allows the cyanomethyl group to participate in a variety of classical organic reactions.

Knoevenagel Condensation: The active methylene group can act as a nucleophile in Knoevenagel condensations with aldehydes and ketones. periodikos.com.br In the presence of a base catalyst, such as piperidine (B6355638) or trimethylamine, the cyanomethyl group is deprotonated, and the resulting carbanion attacks the carbonyl carbon of an aldehyde or ketone. researchgate.net A subsequent dehydration step yields a new carbon-carbon double bond, leading to the formation of α,β-unsaturated nitrile derivatives. This reaction is a powerful tool for extending the carbon framework of the molecule. periodikos.com.br

Nitrile Hydrolysis: The nitrile functional group itself can be transformed into other valuable functionalities. Under acidic or basic conditions, the nitrile can undergo hydrolysis. researchgate.net Acid-catalyzed hydrolysis typically proceeds through a protonated nitrilium ion intermediate, which is then attacked by water to eventually form a carboxylic acid (3-(carboxymethyl)-5-phenoxyindole). Alternatively, base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, leading to the formation of a carboxylate salt, which upon acidification yields the corresponding carboxylic acid. Partial hydrolysis under controlled conditions can also yield the corresponding amide (3-(carbamoylmethyl)-5-phenoxyindole). The nitrile group serves as a precursor that can be converted into various molecules through processes like reduction, hydration, and nucleophilic addition. researchgate.net

Table 1: Reactions of the Acetonitrile Moiety

| Reaction Type | Reagents & Conditions | Expected Product |

|---|---|---|

| Knoevenagel Condensation | Aldehyde/Ketone (R-CHO/R₂CO), Base (e.g., Piperidine) | α,β-Unsaturated nitrile derivative |

| Full Nitrile Hydrolysis | H₃O⁺, heat or NaOH, H₂O then H₃O⁺ | 3-(carboxymethyl)-5-phenoxyindole |

| Partial Nitrile Hydrolysis | Controlled acid/base conditions | 3-(carbamoylmethyl)-5-phenoxyindole |

Cyanomethyl Group as a Building Block in Heterocycle Synthesis (e.g., Pyrroles)

The cyanomethyl group is a versatile building block in the synthesis of various heterocyclic systems, owing to the reactivity of both the active methylene and the nitrile functions. mdpi.com Its ability to participate in cycloaddition and condensation reactions makes it a valuable precursor for constructing new rings.

For instance, the principles of the Van Leusen pyrrole synthesis suggest that α-position of the nitrile could act as a nucleophile. mdpi.com In reactions analogous to those involving tosylmethyl isocyanide (TosMIC), the cyanomethyl group could potentially react with activated alkenes or alkynes in a [3+2] cycloaddition fashion under basic conditions to form substituted pyrroles. mdpi.com Furthermore, established pyrrole syntheses, such as the Knoevenagel-Knorr type, involve the condensation of an α-amino-ketone with a compound containing an active methylene group, highlighting the potential of the cyanomethyl moiety in this compound to serve as the active methylene component in the construction of pyrrole rings. wikipedia.org The synthesis of functionalized pyrroles is of significant interest as the pyrrole motif is a core component of many biologically active compounds and materials. nih.gov

Radical Reactions Involving the Cyanomethyl Group

The cyanomethyl group can also participate in radical reactions. The generation of a cyanomethyl radical (•CH₂CN) can be achieved from acetonitrile using radical initiators like di-tert-butyl peroxide (DTBP) or tert-butyl peroxybenzoate (TBPB). encyclopedia.pub This radical species is relatively stable and can engage in various transformations.

In the context of this compound, a similar hydrogen abstraction from the methylene group would generate an indole-substituted cyanomethyl radical. This radical could then add to activated alkenes in a cascade reaction, potentially leading to the construction of more complex structures, such as cyano-substituted oxindoles. researchgate.net The process generally involves the addition of the cyanomethyl radical to an alkene, followed by an intramolecular cyclization to form a new ring system. researchgate.net This radical-mediated pathway offers a metal-free alternative for C-C bond formation and cyclization.

Reactivity and Functionalization of the Phenoxy Group at C5

The phenoxy group at the C5 position of the indole ring introduces another site for chemical modification, namely the terminal phenyl ring and the ether linkage itself.

Electrophilic Aromatic Substitution on the Phenoxy Phenyl Ring

The terminal phenyl ring of the phenoxy group is susceptible to electrophilic aromatic substitution (EAS). The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation or acylation can be expected to occur on this ring. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity will be influenced by the steric hindrance imposed by the rest of the molecule, likely favoring substitution at the para position relative to the ether linkage. It is important to note that the indole nucleus is also highly reactive towards electrophiles, particularly at the C3 position. nih.govic.ac.uk However, since the C3 position is already substituted, electrophilic attack might occur on the indole's benzene (B151609) ring or on the phenoxy ring, depending on the reaction conditions and the nature of the electrophile.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring

| Reaction | Electrophile | Reagents & Conditions | Expected Product Position |

|---|---|---|---|

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄ | ortho/para to ether linkage |

| Bromination | Br⁺ | Br₂, FeBr₃ | ortho/para to ether linkage |

| Sulfonation | SO₃ | Fuming H₂SO₄ | ortho/para to ether linkage |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | ortho/para to ether linkage |

Modifications and Cleavage of the Ether Linkage

The diaryl ether linkage in this compound is generally stable but can be cleaved under harsh conditions. wikipedia.org The cleavage of ethers is most commonly achieved using strong acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. chemistrysteps.commasterorganicchemistry.com In the case of a diaryl ether, this cleavage is difficult because it would require nucleophilic substitution on an sp²-hybridized carbon, which is unfavorable via either Sₙ1 or Sₙ2 mechanisms. masterorganicchemistry.com Therefore, cleavage of the C(indole)-O-C(phenyl) bond would require specialized and vigorous conditions, likely leading to a mixture of 5-hydroxyindole (B134679) and phenol (B47542) derivatives after protonation and nucleophilic attack.

Intramolecular Cyclization and Rearrangement Reactions

The structure of this compound, with its proximate reactive groups, offers the potential for intramolecular reactions to form new cyclic structures. For instance, reductive cyclization of the nitrile group is a plausible transformation. A similar reaction has been demonstrated with 1,3-dimethyl-3-cyanomethyl-5-methoxyoxindole, where the nitrile was reduced and cyclized using Vitride to form a key intermediate in the synthesis of physostigmine. clockss.org Applying this to this compound, reduction of the nitrile to a primary amine, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, would yield 3-(2-aminoethyl)-5-phenoxyindole. This intermediate could then potentially undergo intramolecular cyclization, although the specific conditions would determine the final product. For example, a Pictet-Spengler-type reaction with an aldehyde could lead to the formation of a new heterocyclic ring fused to the indole core.

Additionally, radical-initiated cascade cyclization reactions could be envisioned, where a radical generated elsewhere in the molecule could be trapped by the nitrile group, initiating a cyclization process. rsc.org While specific examples for this exact molecule are not documented, the inherent reactivity of its functional groups suggests a rich potential for intramolecular transformations, leading to novel and complex heterocyclic systems.

Structure Activity Relationship Sar and Computational Studies of 3 Cyanomethyl 5 Phenoxyindole Analogues

Theoretical Frameworks of Structure-Activity Relationship (SAR) Analysis in Chemical Research

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. This approach is instrumental in the rational design of new therapeutic agents by identifying the key structural features, or pharmacophores, responsible for a compound's desired biological effects. SAR studies involve systematically modifying a lead compound's structure and observing the resulting changes in activity, thereby building a comprehensive understanding of the molecular interactions between the drug and its biological target.

The theoretical basis of SAR lies in the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its three-dimensional structure. These properties include steric, electronic, and hydrophobic characteristics. Computational tools play a crucial role in modern SAR analysis, allowing researchers to visualize and quantify these properties and to model the interactions between a ligand and its receptor.

Influence of Substituent Effects on the Indole (B1671886) Scaffold's Molecular Interactions

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The biological activity of indole derivatives can be finely tuned by the introduction of various substituents at different positions on the indole ring. In the case of 3-cyanomethyl-5-phenoxyindole, the substituents at the C3 and C5 positions play pivotal roles in defining its molecular interactions.

Role of the Cyanomethyl Group at C3 in Molecular Recognition and Stereochemistry

The C3 position of the indole ring is a common site for substitution and is often critical for biological activity. The introduction of a cyanomethyl group (-CH₂CN) at this position can significantly influence a molecule's interaction with its biological target. The cyano moiety is a strong electron-withdrawing group, which can impact the electronic environment of the indole ring. Furthermore, the cyanomethyl group can act as a hydrogen bond acceptor through the nitrogen atom of the nitrile.

Impact of the Phenoxy Moiety at C5 on Electronic Distribution and Lipophilicity

Substitution at the C5 position of the indole ring directly affects the electronic properties of the benzene (B151609) portion of the scaffold. The phenoxy group (-OPh) at this position is an electron-donating group through resonance, which can increase the electron density of the indole ring system. This alteration in electronic distribution can modulate π-π stacking interactions with aromatic residues in a protein's active site.

Furthermore, the phenoxy moiety significantly impacts the lipophilicity (hydrophobicity) of the molecule. An increase in lipophilicity can enhance a compound's ability to cross cell membranes and the blood-brain barrier, which is particularly relevant for drugs targeting the central nervous system. However, excessive lipophilicity can also lead to issues with solubility and metabolism. Therefore, the balance of hydrophilic and lipophilic properties, often quantified by the partition coefficient (logP), is a critical parameter in drug design.

The following table summarizes the general influence of these substituents on the properties of the indole scaffold:

| Substituent | Position | Key Influences |

| Cyanomethyl (-CH₂CN) | C3 | Electron-withdrawing, potential hydrogen bond acceptor, influences stereochemistry. |

| Phenoxy (-OPh) | C5 | Electron-donating (resonance), increases lipophilicity, modulates π-π stacking. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying structural features, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery.

Development of QSAR Models for this compound Derivatives

While specific QSAR models for a series of this compound derivatives are not extensively reported in publicly available literature, the general methodology for their development would involve several key steps. First, a dataset of analogues with experimentally determined biological activities would be compiled. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would then be used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the QSAR model is assessed through rigorous internal and external validation techniques.

A hypothetical example of descriptors that could be important for the activity of this compound derivatives is presented in the table below:

| Descriptor Class | Example Descriptor | Potential Relevance |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions. |

| Steric | Molecular Volume | Relates to the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP | Correlates with membrane permeability and hydrophobic interactions. |

| Topological | Wiener Index | Encodes information about molecular branching. |

The development of robust QSAR models for this class of compounds would provide valuable insights into the key structural requirements for their biological activity and guide the design of new analogues with improved potency and selectivity. Preliminary computational studies on this compound suggest that its electronic structure and chemical behavior are key determinants of its potential neuroprotective effects, highlighting the importance of such modeling in future drug development. smolecule.com